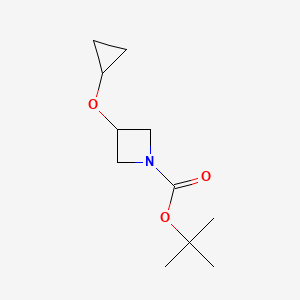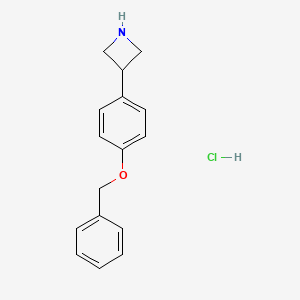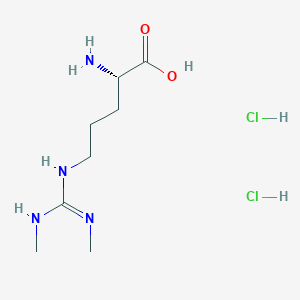
NG, N'G-Dimethyl-L-arginine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NG, N’G-Dimethyl-L-arginine dihydrochloride is a compound known for its role as an endogenous inhibitor of nitric oxide synthase. It is a cell-permeable, reversible inhibitor that has significant implications in various physiological processes, including vasoconstriction and bradycardic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NG, N’G-Dimethyl-L-arginine dihydrochloride involves the methylation of L-arginine. This process is typically carried out using protein arginine methyltransferases (PRMTs), which catalyze the transfer of methyl groups to the guanidine group of L-arginine . The reaction conditions often include the presence of S-adenosylmethionine (SAM) as a methyl donor.
Industrial Production Methods
Industrial production of NG, N’G-Dimethyl-L-arginine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically isolated and purified through crystallization and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
NG, N’G-Dimethyl-L-arginine dihydrochloride primarily undergoes methylation reactions. It can also participate in various biochemical reactions involving nitric oxide synthase inhibition .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of NG, N’G-Dimethyl-L-arginine dihydrochloride include L-arginine, S-adenosylmethionine, and protein arginine methyltransferases. The reactions are typically carried out under physiological conditions, with careful control of pH and temperature to maintain enzyme activity .
Major Products Formed
The major product formed from the methylation of L-arginine is NG, N’G-Dimethyl-L-arginine dihydrochloride itself. In biochemical reactions, the compound acts as an inhibitor, leading to reduced production of nitric oxide .
Applications De Recherche Scientifique
NG, N’G-Dimethyl-L-arginine dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
NG, N’G-Dimethyl-L-arginine dihydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition leads to reduced nitric oxide levels, resulting in vasoconstriction and bradycardic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
NG, NG’-Dimethyl-L-arginine:
NG-Monomethyl-L-arginine: A compound with a single methyl group on the guanidine group of L-arginine.
Uniqueness
NG, N’G-Dimethyl-L-arginine dihydrochloride is unique due to its dual methylation, which provides a higher degree of inhibition of nitric oxide synthase compared to its monomethylated counterpart. This makes it a more potent inhibitor and a valuable tool in research involving nitric oxide regulation .
Propriétés
Formule moléculaire |
C8H20Cl2N4O2 |
|---|---|
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-10-8(11-2)12-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12);2*1H/t6-;;/m0../s1 |
Clé InChI |
WERFGWFLNXBXHR-ILKKLZGPSA-N |
SMILES isomérique |
CNC(=NC)NCCC[C@@H](C(=O)O)N.Cl.Cl |
SMILES canonique |
CNC(=NC)NCCCC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


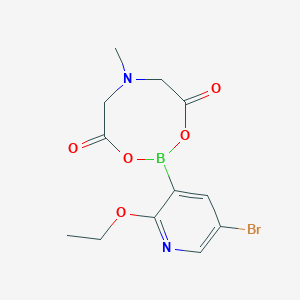
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
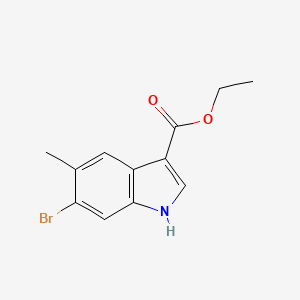
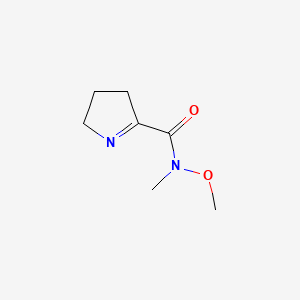
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)
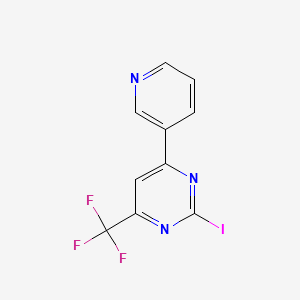
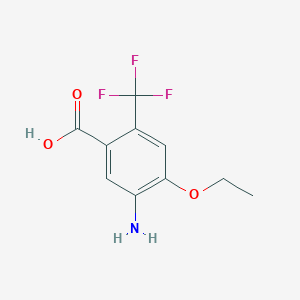
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
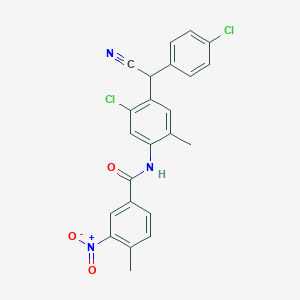
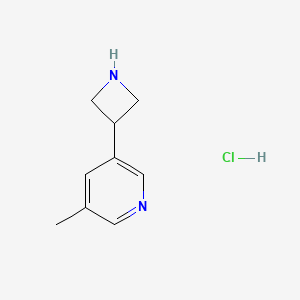
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
